N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride
Overview
Description
N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alpha(1)-Adrenoceptor Ligand Properties
N-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide (ABT-866, 1), a structurally similar compound to N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride, has been identified as a novel alpha(1) agent. It displays unique profiles of alpha(1A) agonism and alpha(1B) and alpha(1D) antagonism. This compound exhibits selective action on the urethra over the vasculature, indicating potential uses in related physiological studies or treatments (Altenbach et al., 2002).
Antifungal Properties
Compounds similar to this compound, like N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine derivatives, have shown promising antifungal activities. These compounds, through various structural modifications, have demonstrated both fungal growth inhibition and cellular selectivity, suggesting their potential as antifungal agents (Setzu et al., 2002).
Palladium Complex Formation for Anticancer Activity
A study involving the synthesis of imidazolium salts, which are structurally related to this compound, has led to the creation of novel palladium(II) complexes. These complexes exhibit potential as anticancer drugs due to their unique binding modes and thermal stability (Jing-Yi Lee et al., 2015).
Histamine H3 Receptor Agonist
A cyclopropane-based compound, closely related to this compound, was identified as a potent histamine H3 receptor agonist. This compound showed significant binding affinity and agonistic effect on the receptor, highlighting its potential use in studies related to histamine H3 receptor activity (Kazuta et al., 2003).
Synthesis of Imidocarb Dihydrochloride
Imidocarb dihydrochloride, an anti-piroplasmosis drug, was synthesized from compounds structurally similar to this compound. This synthesis highlights the potential of such compounds in the development of veterinary drugs (Wang Ming-gang, 2008).
Binding Site Characterization of Histamine H3 Receptor
Research on compounds analogous to this compound has contributed to understanding the binding site of the histamine H3 receptor. These studies provide a basis for molecular modeling and drug design targeting this receptor (de Esch et al., 1999).
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)cyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-6(1)10-5-7-8-3-4-9-7/h3-4,6,10H,1-2,5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAABIHNYMABHCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.